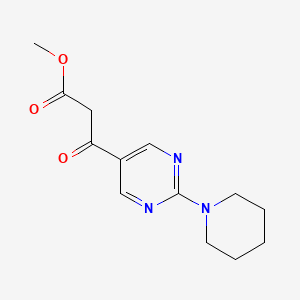
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate
Übersicht
Beschreibung
Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antinociceptive Activity
- Methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate derivatives have shown potential as hybrid anticonvulsants. A study developed a focused library of these compounds, integrating chemical fragments of well-known antiepileptic drugs. They exhibited broad spectrum anticonvulsant properties in preclinical models and displayed promising safety profiles in comparison to clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Structural and UV Studies
- Structural analysis and UV studies of two uracil derivatives of this compound revealed their interaction with DNA through electrostatic binding. This was indicated by their UV spectra and X-ray diffraction studies, which showed antiparallel β-sheet arrangement in their solid state due to N–H···O intermolecular hydrogen bonding (Yao et al., 2013).
Synthesis from Levulinic Acid
- Research has demonstrated a synthesis approach for 3-(pyrimidinyl)propanoates from levulinic acid, leading to a new type of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate. This process established a straightforward protocol for synthesizing various 3-(pyrimidinyl) propanoates (Flores et al., 2013).
Application in Antitumor Activity
- Novel pyrimidinyl pyrazole derivatives, including those involving 3-phenylpiperazinyl-1-trans-propenes, have been synthesized and shown significant cytotoxic activity against several tumor cell lines. These compounds demonstrated potent antitumor activity in vitro and in vivo without causing undesirable effects in mice (Naito et al., 2005).
Synthesis of Merocyanine Dyes
- Research in the field of dye synthesis has included the use of this compound derivatives. These compounds have been utilized in the synthesis of merocyanine dyes, with confirmed structural configurations by IR and UV spectral determination. Some of these dyes have shown high bactericidal activity against common pathogens like E.Coli and Staphylococcus Aureus (Abdel-Rahman & Khalil, 1978).
Wirkmechanismus
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism .
Pharmacokinetics
Its molecular weight (26329 g/mol) suggests that it might be well absorbed in the body .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of this compound .
Eigenschaften
IUPAC Name |
methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-19-12(18)7-11(17)10-8-14-13(15-9-10)16-5-3-2-4-6-16/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTBLIZSHBXITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CN=C(N=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


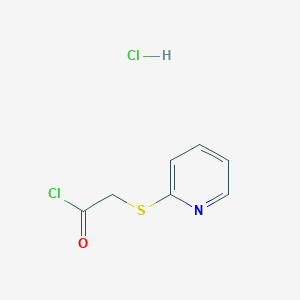
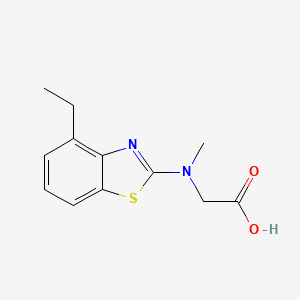
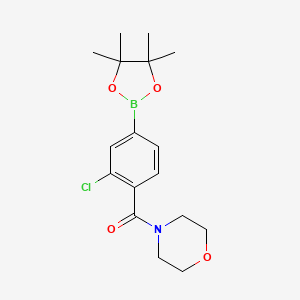
![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B1426609.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1426610.png)
![4-{[(Dimethylamino)methyl]amino}-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426611.png)
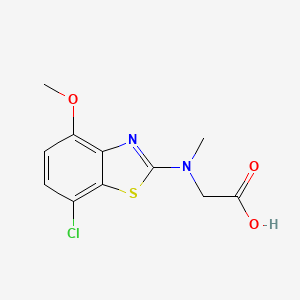
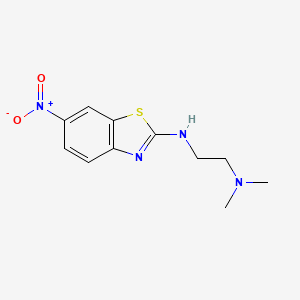

![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)
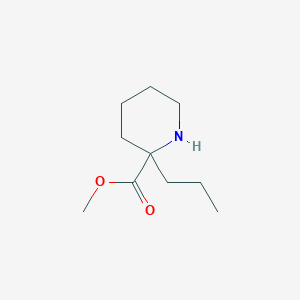
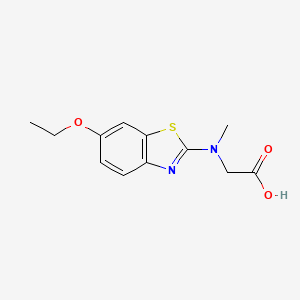
![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)
